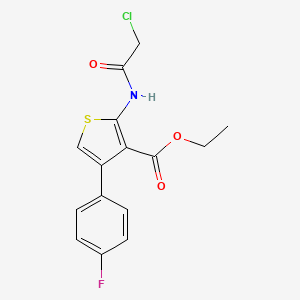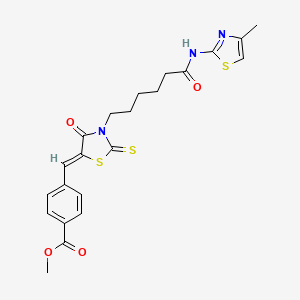
Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate (ECFTC) is an organic compound with a wide range of applications in the scientific and medical fields. ECFTC has been studied for its potential as a drug, a diagnostic agent, and a tool for research.
科学的研究の応用
Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate has been studied for its potential as a drug, a diagnostic agent, and a tool for research. This compound has been studied as a potential anti-cancer drug due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as a diagnostic agent due to its ability to bind to certain proteins and enzymes. This compound has also been studied as a tool for research, as it can be used to study the structure and function of proteins and enzymes.
作用機序
The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is not completely understood. However, it is believed that this compound binds to certain proteins and enzymes, which leads to a decrease in their activity. Additionally, this compound is believed to inhibit the growth of cancer cells by blocking their ability to divide and multiply.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it is believed that this compound can bind to certain proteins and enzymes, which leads to a decrease in their activity. Additionally, this compound is believed to inhibit the growth of cancer cells by blocking their ability to divide and multiply.
実験室実験の利点と制限
The advantages of using Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate for lab experiments is that it is relatively easy to synthesize and can be used to study the structure and function of proteins and enzymes. Additionally, this compound can be used as a potential anti-cancer drug and diagnostic agent. The limitations of using this compound for lab experiments is that its mechanism of action is not completely understood and its biochemical and physiological effects are not fully known.
将来の方向性
The potential future directions for Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, researchers could explore the potential of this compound as an anti-cancer drug and diagnostic agent. Additionally, further research could be conducted to determine the optimal dose of this compound for various applications. Finally, researchers could explore the potential of this compound as a tool for research, such as to study the structure and function of proteins and enzymes.
合成法
Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-chloroacetamide with 4-fluorophenylthiophene-3-carboxylic acid in the presence of sodium hydroxide. This reaction produces the desired this compound product. The second step involves the addition of ethyl alcohol to the reaction mixture. This step helps to purify the this compound product and increase its solubility in water. The final step involves the addition of sodium hydroxide to the reaction mixture to adjust the pH of the solution.
特性
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-2-21-15(20)13-11(9-3-5-10(17)6-4-9)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQORGRJRGMLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium Trifluoromethanesulfonate](/img/structure/B2901895.png)
![3-(5-methoxy-1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2901898.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2901899.png)

![[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2901902.png)
![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2901903.png)
![[6-Bromo-5-(difluoromethyl)-2-fluoropyridin-3-yl]-trimethylsilane](/img/structure/B2901905.png)



![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2901913.png)
![(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901914.png)